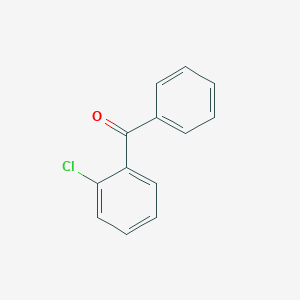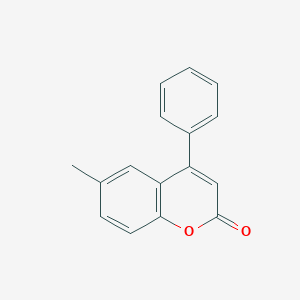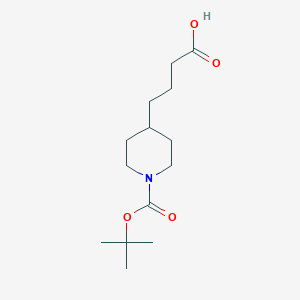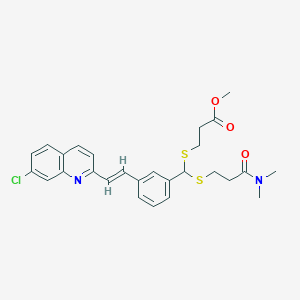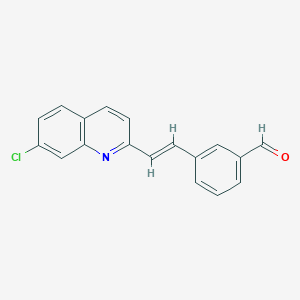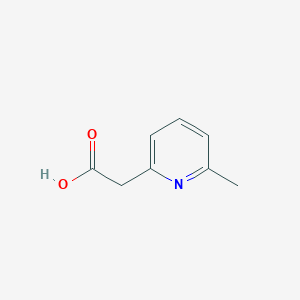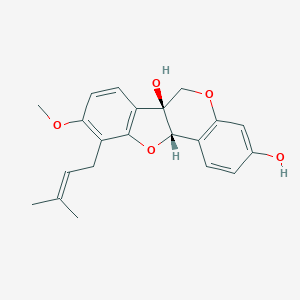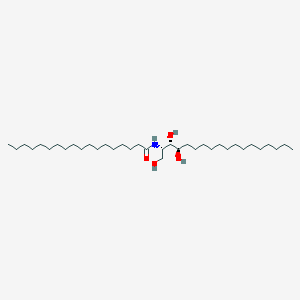
N-(octadecanoyl)-4R-hydroxysphinganine
Übersicht
Beschreibung
“N-(octadecanoyl)-4R-hydroxysphinganine” is a type of phytoceramide . Phytoceramides are a type of lipid that is abundant in the skin and plays a crucial role in maintaining the skin’s barrier function .
Molecular Structure Analysis
The molecular formula of “N-(octadecanoyl)-4R-hydroxysphinganine” is C38H77NO4 . Its average mass is 612.022 Da and its monoisotopic mass is 611.585266 Da .Wissenschaftliche Forschungsanwendungen
Anti-Scratching Behavioral Effects
N-Stearoyl Phytosphingosine (SPS) has been found to inhibit histamine-induced scratching behavior in mice . This suggests that SPS could be used in treatments for conditions that cause itching, such as atopic dermatitis, urticaria, cholestasis, and uremia .
Inhibition of Allergic Cytokines
SPS has been found to inhibit the expression of allergic cytokines, IL-4 and TNF-α . This suggests that SPS could be used in treatments for allergic reactions .
Regulation of Transcription Factors
SPS has been found to inhibit the activation of the transcription factors, NF-κB and c-jun, in histamine-stimulated skin tissues . This suggests that SPS could be used in treatments for skin conditions that involve these transcription factors .
Anti-Histamine Effects
SPS has shown potent anti-histamine effects in the Magnus test using guinea pig ileum . This suggests that SPS could be used in treatments for conditions that involve histamine, such as allergies .
Improvement of Skin Barrier Properties
Phytoceramides, including SPS, have been found to improve the recovery rate of damaged stratum corneum (SC) and enhance hydration . This suggests that SPS could be used in treatments for dry skin conditions .
Cosmetic Applications
SPS, which is frequently found in mammalian skin, plants, and yeast, has been used as an ingredient in cosmetics . This suggests that SPS could be used in the development of various cosmetic products .
Regulation of Skin Water Homeostasis
The lipid phase of the skin, which includes ceramides like SPS, regulates skin water homeostasis . This suggests that SPS could be used in treatments for skin conditions that involve water balance .
Protection Against Bacterial, Enzymatic or Chemical Assaults
The lipid phase of the skin, which includes ceramides like SPS, protects the body from bacterial, enzymatic or chemical assaults . This suggests that SPS could be used in treatments for skin conditions that involve these types of assaults .
Eigenschaften
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-LFBNJJMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963881, DTXSID901335580 | |
| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octadecanoyl)-4R-hydroxysphinganine | |
CAS RN |
34354-88-6, 475995-75-6 | |
| Record name | Ceramide 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34354-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Stearoyl Phytosphingosine influence the structure and properties of cell membranes?
A1: Research using molecular dynamics simulations has shown that N-Stearoyl Phytosphingosine (and other ceramides) can significantly impact the physical properties of model cell membranes . These include:
Q2: What is the significance of the diverse fatty acid chain lengths found in phytoceramides, and how do they compare to N-Stearoyl Phytosphingosine in terms of their effects on the skin?
A2: Human skin ceramides naturally contain a mixture of fatty acids with varying chain lengths, with C24 being the most abundant . This diversity is believed to be crucial for the optimal functioning of the skin barrier. While N-Stearoyl Phytosphingosine (with its C18 fatty acid chain) has shown skin benefits, studies indicate that phytoceramides containing a broader range of fatty acid chain lengths (C16 to C26), mimicking the natural composition, exhibit superior efficacy in improving skin barrier function and hydration compared to N-Stearoyl Phytosphingosine alone .
Q3: How does the additional hydroxyl group in phytosphingosine, compared to sphingosine, contribute to the properties of N-Stearoyl Phytosphingosine in membranes?
A3: The distinctive hydroxyl group on the 4-ene position of phytosphingosine plays a critical role in the behavior of N-Stearoyl Phytosphingosine within membranes . This hydroxyl group enables:
Q4: What are the potential cosmetic applications of N-Stearoyl Phytosphingosine based on its observed effects on skin properties?
A4: N-Stearoyl Phytosphingosine has been explored for its potential in cosmetics, particularly in addressing dry skin conditions like atopic dermatitis . Its observed effects on skin include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



